molecular formula C18H21N3O2S2 B2882050 N-benzyl-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 851409-69-3

N-benzyl-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2882050
CAS No.: 851409-69-3
M. Wt: 375.51
InChI Key: HUXHYLSUQLQVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidin-4-one core. Key structural attributes include:

  • A thiophene ring fused to a pyrimidinone moiety at positions 3 and 2, respectively.
  • Substituents: 3-Ethyl and 6-methyl groups on the pyrimidinone ring. A sulfanyl-acetamide side chain at position 2, with an N-benzyl group.

Properties

IUPAC Name

N-benzyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-3-21-17(23)16-14(9-12(2)25-16)20-18(21)24-11-15(22)19-10-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXHYLSUQLQVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidine-2-thiol with benzyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thienopyrimidine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Structural Differences:

Feature Target Compound Thiazolo Analogue
Fused Ring System Thieno[3,2-d]pyrimidin-4-one Thiazolo[4,5-d]pyrimidin-7-one
Position 3 Subst. Ethyl 4-Ethoxyphenyl
Position 2 Group Sulfanyl (S–) Thioxo (S=)

Implications:

  • Electron Density : The thiazolo ring’s sulfur atom (vs. thiophene’s) may alter electron distribution, affecting binding interactions.
  • Solubility : The 4-ethoxyphenyl group increases hydrophobicity compared to the ethyl group in the target compound.
  • Reactivity : The thioxo group (S=) could enhance hydrogen-bond acceptor capacity relative to the sulfanyl (S–) group.

Pyrimidinone Derivative

Compound : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide .

Structural Differences:

Feature Target Compound Pyrimidinone Derivative
Ring System Thieno[3,2-d]pyrimidin-4-one Non-fused pyrimidin-6-one
Substituents 3-Ethyl, 6-methyl 4-Methyl
Melting Point Not reported 196°C

Implications:

  • Spectroscopy: The NH proton in the pyrimidinone derivative resonates at δ 12.50 (DMSO-d6), whereas the target compound’s fused system may deshield adjacent protons, shifting NMR signals .

Research Findings and Implications

Structural and Functional Insights

  • Thiazolo vs. Thieno Systems: Thiazolo derivatives often exhibit enhanced metabolic stability due to reduced oxidative susceptibility compared to thiophene-containing compounds .
  • Substituent Effects : Ethyl groups (target) vs. aromatic substituents (thiazolo analogue) influence lipophilicity and bioavailability.

Biological Activity

N-benzyl-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H19N3O2S2
  • Molecular Weight : 421.53 g/mol
  • CAS Number : 1105198-34-2
  • Structure : The compound features a thieno[3,2-d]pyrimidine core with a sulfanyl group and a benzyl substituent.

The biological activity of N-benzyl-2-{...}acetamide is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases and enzymes that play crucial roles in cellular proliferation and survival.

Biological Activity

  • Anticancer Activity :
    • In vitro studies have demonstrated that N-benzyl-2-{...}acetamide exhibits cytotoxic effects against several cancer cell lines. For instance:
      • MCF7 (breast cancer) : IC50 values indicate significant growth inhibition.
      • A549 (lung cancer) : The compound induced apoptosis in A549 cells, with studies showing an IC50 value around 26 µM.
    • The mechanism involves the induction of cell cycle arrest and apoptosis through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.
  • Anti-inflammatory Effects :
    • Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production. It has been shown to reduce levels of TNF-alpha and IL-6 in activated macrophages.
  • Antimicrobial Activity :
    • Preliminary studies suggest that N-benzyl-2-{...}acetamide exhibits antimicrobial properties against various bacterial strains, although detailed mechanisms are still under investigation.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Mechanism of Action
AnticancerMCF73.79Induction of apoptosis
AnticancerA54926Cell cycle arrest
Anti-inflammatoryMacrophagesNot specifiedReduction of pro-inflammatory cytokines
AntimicrobialVariousNot specifiedInhibition of bacterial growth

Case Studies

  • Case Study on MCF7 Cells :
    • A study investigated the effects of N-benzyl-2-{...}acetamide on MCF7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with flow cytometry confirming increased apoptosis rates at higher concentrations.
  • In Vivo Studies :
    • Animal models treated with N-benzyl-2-{...}acetamide demonstrated reduced tumor growth compared to control groups. Histological analysis revealed decreased mitotic figures and increased apoptotic bodies in treated tumors.

Current State of Research

Research into N-benzyl-2-{...}acetamide is ongoing, with several studies focusing on its pharmacokinetics, optimal dosing regimens, and potential as a therapeutic agent for various malignancies. The compound's safety profile is also being evaluated through toxicity studies.

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions are critical for success?

The synthesis typically involves multi-step organic reactions, including thiolation of the thieno[3,2-d]pyrimidin-4-one core, followed by amide coupling. Critical conditions include:

  • Thiolation : Use of sulfurizing agents (e.g., thiourea) under reflux in polar aprotic solvents like DMF .
  • Amide formation : Activation of carboxylic acid intermediates with coupling agents (e.g., EDC/HOBt) and reaction with benzylamine derivatives at controlled temperatures (0–5°C to room temperature) .
  • Solvent selection : Polar solvents (e.g., ethanol, DMSO) enhance solubility and reaction efficiency . Yield optimization requires strict exclusion of moisture and oxygen in sensitive steps .

Q. Which analytical techniques are essential for characterizing this compound and monitoring its synthesis?

Key techniques include:

  • Chromatography : TLC for real-time reaction monitoring and HPLC for purity assessment (>95% purity threshold) .
  • Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns, especially for distinguishing thieno[3,2-d]pyrimidinone protons and sulfanyl-acetamide linkages .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous structural confirmation using SHELX software (e.g., SHELXL for refinement) .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

The sulfanyl group (-S-) and acetamide moiety are primary reactive sites:

  • Sulfanyl group : Susceptible to oxidation (e.g., forming sulfoxides/sulfones) or nucleophilic substitution, enabling linkage to bioactive scaffolds .
  • Acetamide : Participates in hydrolysis (acid/base-mediated) to carboxylic acids or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) . Steric hindrance from the benzyl and ethyl groups may slow reactivity, requiring catalytic acceleration .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-products in multi-step syntheses?

Strategies include:

  • Stepwise purification : Intermediate isolation via column chromatography reduces cumulative impurities .
  • Temperature control : Low temperatures (-10°C) during thiourea-mediated thiolation suppress side reactions like over-oxidation .
  • Catalytic additives : Use of DMAP in amide coupling improves efficiency by reducing racemization .
  • DoE (Design of Experiments) : Statistical optimization of solvent ratios, reagent equivalents, and reaction times .

Q. How should contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Contradictions arise from dynamic effects (e.g., tautomerism in the pyrimidinone ring) or solvent-induced shifts. Approaches:

  • Comparative analysis : Benchmark experimental NMR data against structurally similar thieno[3,2-d]pyrimidinone derivatives .
  • DFT calculations : Use computational tools (e.g., Gaussian) to model chemical shifts and validate against experimental data .
  • Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction (SHELXL refinement) .

Q. What methodologies are recommended for studying this compound’s interaction with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics (Ka/Kd) to immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses, guided by crystallographic data of homologous targets .
  • Enzyme inhibition assays : Monitor activity loss (e.g., IC50 determination) in dose-response studies with positive controls .

Q. How can solubility challenges in biological assays be addressed without structural modification?

  • Co-solvent systems : Use DMSO/PEG-400 blends (<5% DMSO to avoid cytotoxicity) .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion .
  • Cyclodextrin complexation : Improve solubility via host-guest interactions with β-cyclodextrin derivatives .

Data Interpretation and Mechanistic Questions

Q. What strategies are effective in interpreting conflicting bioactivity data across different assay platforms?

  • Assay standardization : Normalize data using Z-factor validation to ensure reproducibility .
  • Orthogonal assays : Confirm activity in complementary models (e.g., cell-free vs. cell-based assays) .
  • Metabolic stability testing : Rule out false negatives caused by rapid compound degradation in cell cultures .

Q. How can researchers elucidate the mechanism of action for this compound’s observed anti-inflammatory activity?

  • Pathway profiling : Use phosphoproteomics or RNA-seq to identify dysregulated signaling nodes (e.g., NF-κB, MAPK) .
  • Target deconvolution : Combine affinity chromatography with SILAC (Stable Isotope Labeling by Amino acids in Cell culture) for target identification .
  • Gene knockout models : CRISPR-Cas9-mediated deletion of hypothesized targets (e.g., COX-2) to assess activity loss .

Structural and Computational Questions

Q. What computational tools are recommended for predicting this compound’s ADMET properties?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP450 interactions, and toxicity .
  • Molecular Dynamics (MD) : Simulate membrane permeation (e.g., GROMACS) using lipid bilayer models .
  • QSAR Modeling : Build regression models using datasets of structurally related thienopyrimidinones to predict bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.